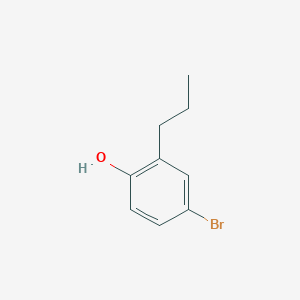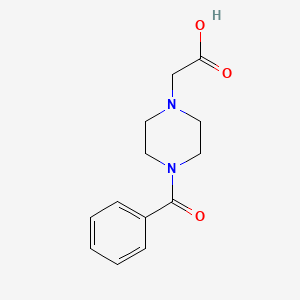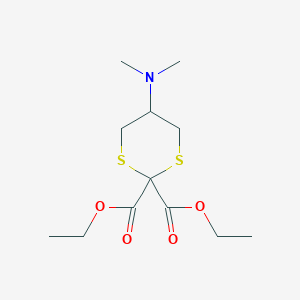
tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate
Übersicht
Beschreibung
tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate is an organic compound with the molecular formula C10H21NO3. It is a carbamate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid). This compound is known for its stability and is often used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate can be synthesized through several methods. One common method involves the reaction of tert-butyl carbamate with 3-hydroxy-2-methylbutan-2-ol under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of tert-butyl 3-hydroxy-2-methylbutan-2-ylcarbamate often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The carbamate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents can be used for substitution reactions, including halogens and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 3-hydroxy-2-methylbutan-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-hydroxy-2-methylpropionate: This compound has a similar structure but differs in the functional groups attached to the carbon backbone.
Tert-butyl alcohol: Another related compound, tert-butyl alcohol, has a similar tert-butyl group but lacks the carbamate functionality.
Uniqueness
tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability and reactivity make it valuable in various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H21NO3 |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H21NO3/c1-7(12)10(5,6)11-8(13)14-9(2,3)4/h7,12H,1-6H3,(H,11,13) |
InChI-Schlüssel |
NVZKZNRMBATQPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![benzhydryl (2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8708044.png)
![2-Methyl-9-(2-piperidinoehtyl)-3-(2-thenoyl)imidazo[1,2-a]benzimidazole](/img/structure/B8708056.png)






